molecular formula C7H4N4O5 B021077 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one CAS No. 3705-86-0

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one

Cat. No.: B021077
CAS No.: 3705-86-0
M. Wt: 224.13 g/mol
InChI Key: TZDUUWCJIOBQOD-UHFFFAOYSA-N
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Description

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS: 3705-86-0, molecular formula: C₇H₄N₄O₅) is a nitro-substituted benzimidazolone derivative characterized by two nitro groups at the 5- and 6-positions of the benzimidazole ring. Its molecular weight is 224.132 g/mol, with a polar surface area of 133 Ų and moderate lipophilicity (XLogP3 = 0.2) . X-ray diffraction studies reveal an orthorhombic crystal structure (space group P 2₁2₁2₁) with a density of 1.767 g/cm³ at 173 K . Its nitro groups enable functionalization, such as nucleophilic substitution and nitramine formation, making it a versatile precursor in energetic materials research .

Properties

IUPAC Name

5,6-dinitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDUUWCJIOBQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190553
Record name 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
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Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-86-0
Record name 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
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Record name 1,3-dihydro-5,6-dinitro-2H-benzimidazol-2-one
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Preparation Methods

One-Step Nitration Using Mixed Acid Systems

The foundational approach involves direct nitration of the parent compound, 1,3-dihydro-2H-benzimidazol-2-one, using a nitrating mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄). This method avoids fuming nitric acid, enhancing safety and yield.

Procedure :

  • Reagent Preparation : A solution of 33.3 g (0.33 mol) KNO₃ in 100 mL H₂SO₄ (98%) is cooled to 5°C.

  • Substrate Addition : 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one is added incrementally under vigorous stirring.

  • Reaction Progression : The mixture is warmed to 60°C over 1 hour and maintained for 4 hours.

  • Workup : Cooling to 4°C precipitates the product, which is filtered, washed with 50% H₂SO₄, and dried at 100°C.

Key Parameters :

  • Temperature Control : Maintaining ≤60°C prevents over-nitration to trinitro derivatives.

  • Stoichiometry : A 3:1 molar ratio of KNO₃ to substrate ensures dinitration.

Regioselective Nitration for 5,6-Dinitro Isomer

Achieving 5,6-dinitro specificity requires precise control of electronic and steric factors. The nitration mechanism follows electrophilic aromatic substitution, with the benzimidazol-2-one ring activating positions para and meta to the carbonyl group.

Optimized Conditions :

  • Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v) at 0–5°C.

  • Reaction Time : 6 hours to favor dinitro over trinitro formation.

Yield : 68–72% after recrystallization from ethanol/water (3:1).

Stepwise Nitration and Intermediate Characterization

Mononitration as a Precursor

Isolation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one enables controlled dinitration:

Step 1 (Mononitration) :

  • Conditions : 1 eq. HNO₃ in H₂SO₄ at 25°C for 2 hours.

  • Yield : 85% mononitro intermediate.

Step 2 (Dinitration) :

  • Conditions : Additional 1 eq. HNO₃ at 40°C for 4 hours.

  • Yield : 89% dinitro product.

Advantage : Stepwise nitration reduces byproducts and improves regioselectivity.

Analytical Validation of Intermediates

Techniques :

  • ¹H NMR :

    • Mononitro: δ 8.3 ppm (H-5), δ 7.9 ppm (H-6).

    • Dinitro: δ 8.6 ppm (H-4, H-7).

  • LC-MS :

    • [M-H]⁻ peak at m/z 223.08 for C₇H₄N₄O₅.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Benefits :

  • Enhanced heat dissipation for exothermic nitration.

  • 30% higher throughput compared to batch processes.

Parameters :

  • Residence Time : 8 minutes.

  • Temperature Gradient : 5°C → 60°C.

Purification Protocols

Recrystallization :

  • Solvent System : Acetic acid/water (7:3) at 70°C.

  • Purity : ≥99% by HPLC.

Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (1:2).

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

  • Trinitro Derivatives : Result from excess HNO₃ or prolonged reaction times.

  • Oxidation Products : Mitigated by inert atmosphere (N₂).

Solutions :

  • Stoichiometric Control : Limiting HNO₃ to 2.1 eq.

  • Real-Time Monitoring : In-line IR spectroscopy for nitro group quantification.

Thermal Stability Concerns

Observation :

  • Dinitro derivatives decompose at 250–270°C.

Stabilization :

  • Additives : 0.5% w/w diphenylamine inhibits autocatalytic decomposition .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Nitro Derivatives

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one serves as a precursor for synthesizing various nitro and nitramino derivatives. These derivatives have been explored for their potential applications in pharmaceuticals and materials science. For instance, a study demonstrated the efficient one-pot nitration method that allows for the introduction of multiple nitro groups into the benzimidazole structure without the need for harsh reagents like fuming nitric acid .

Light Switch Mechanisms

This compound has been utilized in developing polypyridyl-based ruthenium complexes that function as light switches. These complexes can exhibit reversible conformational changes in response to light, making them valuable in photochemical applications and studies of G-quadruplex DNA interactions .

Analytical Chemistry

In analytical chemistry, this compound has been employed as a standard for high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method, which is crucial for purifying and analyzing complex mixtures in pharmacokinetics .

Case Study 1: Synthesis of Trinitro Derivatives

A significant investigation involved the synthesis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) from 1,3-dihydro-2H-benzimidazol-2-one using a modified nitration procedure. This study highlighted the structural characteristics of TriNBO through single-crystal X-ray diffraction analysis, revealing insights into its potential reactivity and stability . The results indicated that the introduction of multiple nitro groups could enhance the compound's energetic properties, making it suitable for applications in explosives and propellants.

Case Study 2: Mechanistic Studies on Nitro Reduction

Another research focus was on the reduction mechanisms of nitroaromatic compounds using NAD(P)H:quinone oxidoreductase (NQO1). The study utilized this compound to investigate substrate specificity based on structural parameters and electron-accepting potency. The findings contributed to a better understanding of biochemical pathways involving nitro compounds and their reduction processes .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Synthesis of Nitro DerivativesPrecursor for various nitro and nitramino derivativesEfficient one-pot nitration method developed
Light Switch MechanismsUsed in polypyridyl-based ruthenium complexes for photochemical studiesExhibits reversible conformational changes
Analytical ChemistryStandard for HPLC analysisEffective separation method established
Energetic MaterialsSynthesis of trinitro derivatives for potential use in explosivesStructural analysis via X-ray diffraction
Biochemical StudiesInvestigating reduction mechanisms of nitro compounds using NQO1Insights into substrate specificity

Mechanism of Action

The mechanism of action of 1,3-dihydro-5,6-dinitro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

  • Structure : Additional nitro group at the 4-position.
  • Properties :
    • Crystal density: 1.767 g/cm³ (orthorhombic, P 2₁2₁2₁).
    • Melting point: >200°C.
    • Thermal stability: Decomposition onset at ~250°C (TGA).
    • Energetic performance: Superior detonation velocity (≈7,500 m/s) compared to TNT (6,900 m/s) .

5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

  • Structure : Methyl group at the 5-position.
  • Properties: Crystal density: 1.82 g/cm³ (monoclinic, P 2₁/c). Thermal stability: Higher stability than TriNBO due to methyl substitution. Applications: Explored as a thermostable explosive with reduced sensitivity .

5-Nitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

  • Structure: Nitramine (-N(NO₂)-) group at the 5-position.
  • Properties :
    • Melting point: 315°C.
    • Energetic characteristics: Detonation pressure ≈28 GPa, exceeding tetryl (19 GPa) .

Halogenated Benzimidazolone Derivatives

5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one

  • Structure : Chlorine at 5,6-positions; ethyl groups at 1,3-positions.
  • Properties :
    • Molecular weight: 259.13 g/mol.
    • Purity: 95% (lab-grade).
    • Applications: Intermediate in pharmaceutical synthesis .

5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

  • Structure : Fluorine at 5,6-positions.
  • Properties: Molecular weight: 170.12 g/mol. Solubility: Soluble in DMSO/ethanol for research use. Applications: Biochemical probing and drug discovery .

Sulfonated and Alkylated Derivatives

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one

  • Structure : Sulfonyl group at the 5-position.
  • Synthesis : Chlorosulfonation of 2-nitroaniline derivatives followed by substitution .
  • Applications : Antitumor agent candidates with IC₅₀ values <10 µM in cancer cell lines .

1,3-Dimethylbenzimidazol-2-one

  • Structure : Methyl groups at 1,3-positions.
  • Properties :
    • Molecular weight: 162.19 g/mol.
    • Stability: Lower melting point (~150°C) compared to nitro derivatives.
    • Applications: Model compound for photophysical studies .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Thermal Stability (°C) Key Applications
1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one 5,6-NO₂ 224.13 >200 250 Energetic materials
TriNBO 4,5,6-NO₂ 269.11 >200 250 High-energy explosives
5-Me-TriNBO 4,6-NO₂; 5-CH₃ 283.14 >200 270 Thermostable explosives
5,6-Dichloro-1,3-diethyl 5,6-Cl; 1,3-C₂H₅ 259.13 N/A N/A Pharmaceutical intermediates
5,6-Difluoro 5,6-F 170.12 N/A N/A Biochemical research
5-Hydrosulfonyl 5-SO₂H 214.23 N/A N/A Antitumor agents

Biological Activity

1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CAS No. 3705-86-0) is an organic compound characterized by its benzimidazole ring structure and two nitro groups at positions 5 and 6. With a molecular formula of C₇H₄N₄O₅ and a molecular weight of 224.13 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of nitro groups enhances its reactivity and ability to interact with various biological macromolecules.

Property Details
Molecular FormulaC₇H₄N₄O₅
Molecular Weight224.13 g/mol
AppearanceYellow solid
CAS Number3705-86-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Bonuga et al. (2012) tested several analogs of benzimidazole derivatives against various bacterial strains. The results showed that compounds with similar structural features demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Zone of Inhibition Results

The following table summarizes the antibacterial activity of several benzimidazole derivatives tested at a concentration of 100 µg/mL:

Compound E. coli P. aeruginosa S. aureus S. pyogenes
6a16 mm15 mm16 mm18 mm
6b18 mm19 mm17 mm18 mm
6e29 mm28 mm24 mm24 mm
Ciprofloxacin (Standard)28 mm26 mm21 mm22 mm

The study concluded that compounds such as 6e exhibited high antibacterial activity, indicating the potential for further development in treating bacterial infections .

Cytotoxic Effects

In addition to antimicrobial properties, compounds related to benzimidazole have shown cytotoxic effects against various cancer cell lines. The dual nitro substitutions in the structure of this compound enhance its ability to induce apoptosis in cancer cells.

A study highlighted the cytotoxic effects of similar benzimidazole derivatives against human cancer cell lines, suggesting that these compounds can inhibit cell proliferation and may serve as potential candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells or cancerous tissues. Preliminary studies suggest that it may inhibit enzymes associated with microbial resistance or cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives in infectious diseases and cancer treatment:

  • Antimicrobial Resistance : A study investigated the efficacy of benzimidazole derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
  • Cancer Therapeutics : Research into the cytotoxicity of these compounds revealed promising results in reducing tumor cell viability in vitro, indicating their potential as lead compounds in developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one with high yield?

  • Methodological Answer : The synthesis typically involves nitration of the parent benzimidazol-2-one scaffold. A two-step nitration protocol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C for initial nitration, followed by gradual warming to 25°C) achieves regioselective dinitration at positions 5 and 6. Catalytic amounts of ammonium nitrate can enhance nitro group incorporation. Post-reaction neutralization with NaHCO₃ and recrystallization in ethanol/water mixtures yield pure product (65–70% yield) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts with analogous nitrobenzimidazoles (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro groups) .
  • IR Spectroscopy : Detect NO₂ asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • X-ray Diffraction : Resolve crystal packing and confirm nitro group orientation .
  • Melting Point Analysis : Compare with literature values (e.g., 254–256°C for similar nitro derivatives) .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Methodological Answer : Post-synthesis, dissolve the crude product in dimethylformamide (DMF) at 60°C, followed by dropwise addition to ice-cold water to precipitate impurities. Final purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization in ethanol yields >95% purity .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups at positions 5 and 6 influence the compound’s electronic structure and reactivity?

  • Methodological Answer : Computational studies (e.g., DFT/B3LYP/6-31G*) reveal that nitro groups reduce electron density on the benzimidazole ring, lowering HOMO-LUMO gaps by ~1.2 eV compared to non-nitrated analogs. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the 4-position. UV-Vis spectroscopy shows a redshift in λ_max (320→350 nm) due to extended conjugation .

Q. What thermal stability challenges arise in high-energy applications of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C, with exothermic peaks at 240°C (DSC). Stabilize the compound by blending with inert matrices (e.g., cellulose acetate) or incorporating electron-donating substituents (e.g., methoxy groups) at non-critical positions .

Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted benzimidazolones?

  • Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects or polymorphic variations. Standardize measurements by:

  • Using deuterated DMSO for NMR to minimize solvent-induced shifts .
  • Conducting variable-temperature XRD to identify polymorphs .
  • Cross-referencing with computational simulations (e.g., Gaussian NMR predictions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
Reactant of Route 2
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